5alpha-Androstan-3beta,17beta-diol-7-one
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Description
5alpha-Androstan-3beta,17beta-diol, also known as 5α-androstane-3β,17β-diol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . It is a selective, high-affinity agonist of the ERβ, and hence, an estrogen . It is a well-known metabolite of dihydrotestosterone (DHT) and has been implicated as a regulator of gonadotropin secretion .
Molecular Structure Analysis
The molecular formula of 5alpha-Androstan-3beta,17beta-diol is C19H32O2 . It has a molar mass of 292.463 g·mol−1 . The structure is also available as a 2D Mol file .Physical and Chemical Properties Analysis
The physical and chemical properties of 5alpha-Androstan-3beta,17beta-diol include a melting point of 168–170 °C (334–338 °F; 441–443 K) . The molecular formula is C19H32O2 and it has a molar mass of 292.463 g·mol−1 .Mechanism of Action
5alpha-Androstan-3beta,17beta-diol is a selective, high-affinity agonist of the ERβ, and hence, an estrogen . It does not bind to the androgen receptor (AR) . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ . It has antiproliferative effects against prostate cancer cells . Through the ERβ, 5alpha-Androstan-3beta,17beta-diol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of hypothalamus .
Future Directions
Properties
CAS No. |
28375-34-0 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11-,12+,13+,14+,16+,17+,18+,19+/m1/s1 |
InChI Key |
JVEWXTLFKFWQPU-MJSJFWEFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C |
SMILES |
CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |
Origin of Product |
United States |
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